n-Heptyl β-D-thioglucoside is primarily used for the solubilization and reconstitution of membrane proteins [1] [2]. Its properties make it suitable for various specialized applications:
The general workflow for using n-Heptyl β-D-thioglucoside in membrane protein solubilization follows a logical sequence, as illustrated below.
Solubilization Procedure A typical protocol involves incubating a membrane preparation (e.g., cell pellets or isolated membranes) with a buffer solution containing 1-2% (w/v) n-Heptyl β-D-thioglucoside [4]. This concentration is well above its CMC of 30 mM (approximately 0.88% w/v) to ensure efficient solubilization [3] [5]. The mixture is gently agitated for 1-2 hours at 4°C, followed by ultracentrifugation to pellet insoluble debris. The supernatant contains the solubilized membrane proteins [3].
Detergent Removal for Reconstitution A key advantage of high-CMC detergents like n-Heptyl β-D-thioglucoside is the ease of removal. To reconstitute the protein into a lipid bilayer (e.g., for functional assays), the detergent can be removed by dialysis or through dilution below the CMC [3] [4]. For example, one referenced study noted that 95% of the related detergent n-Octyl β-D-thioglucopyranoside could be removed from a solution via dialysis within 6 hours [4].
n-Heptyl β-D-thioglucoside is part of a family of alkyl glycoside detergents. The table below compares it with other common members.
| Detergent Name | Type | CMC (mM) | Key Features & Applications |
|---|---|---|---|
| n-Heptyl β-D-thioglucoside | Non-ionic | 30 [3] [5] | Resistant to β-glycosidase; good for low-temperature work [3]. |
| n-Octyl β-D-thioglucopyranoside | Non-ionic | 9 [4] | Stronger solubilization power; resistant to β-glycosidase [4]. |
| n-Octyl β-D-glucopyranoside | Non-ionic | 20-25 [5] | Common for membrane protein crystallography; degraded by β-glycosidase [3] [4]. |
| n-Dodecyl β-D-maltoside (DDM) | Non-ionic | 0.1-0.6 [5] | Very gentle; widely used for stabilizing fragile membrane protein complexes. |
| CHAPS | Zwitterionic | 6-10 [5] | Useful for isoelectric focusing and solubilizing proteins without disrupting protein-protein interactions. |
The table below summarizes the key identifiers and physicochemical properties of heptyl 1-thiohexopyranoside.
| Property | Details |
|---|---|
| Systematic Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Synonym(s) | n-Heptyl β-D-thioglucopyranoside; Heptyl thioglucoside [2] [3] |
| CAS Registry Number | 85618-20-8 [2] [3] |
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] |
| Molecular Weight | 294.41 g/mol [2] [3] |
| Physical Form | White powder [2] |
| Melting Point | 98 °C [2] |
| Purity | ≥99% (by Gas Chromatography, GC) [2] |
| Critical Micelle Concentration (CMC) | 30 [2] (Note: The unit for this value was not provided in the source) |
| Solubility | Readily soluble in methanol (100 mg/mL, clear, colorless) [2] |
Based on the available data, here are the primary analytical methods and technical notes relevant for purity analysis.
| Method / Aspect | Application / Note | Key Details from Search Results |
|---|---|---|
| Gas Chromatography (GC) | Purity Assay | Suitable for analysis; Vendor-reported purity of ≥99% was determined by this method [2]. |
| Handling & Storage | Sample Integrity | Storage at -20°C is recommended [2]. The compound is classified as a combustible solid [2]. |
The following diagram outlines a general workflow for the purity analysis of this chemical, based on the information available and standard laboratory practice.
A general workflow for purity analysis of this compound
The search results lack the detailed experimental protocols you requested, such as:
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Heptyl 1-thiohexopyranoside is an experimental small molecule in early research stages, not approved for medical use [1]. Here are its key identifiers and predicted properties:
| Property Category | Details |
|---|---|
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Average Molecular Weight | 294.408 g/mol [1] [2] [3] |
| Monoisotopic Mass | 294.150095 Da [1] [2] |
| Systematic IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3] [4] |
| Synonym | Heptyl 1-thio-β-D-glucopyranoside [3] |
| Predicted Property | Value | Source/Method |
|---|---|---|
| Water Solubility | 10.1 mg/mL | ALOGPS [1] |
| LogP | 0.98 | Chemaxon [1] |
| Hydrogen Bond Donor Count | 4 | Chemical Formula [1] |
| Hydrogen Bond Acceptor Count | 5 | Chemical Formula [1] |
| pKa (Strongest Acidic) | 12.48 | Chemaxon [1] |
This compound interacts with several proteins, though the precise pharmacological actions remain unknown. The following table lists its documented biological targets [1] [3]:
| Target Protein | Organism | Action |
|---|---|---|
| Rhodopsin | Humans | Not Available [1] |
| Flavodoxin/ferredoxin--NADP reductase | Rhodobacter capsulatus | Not Available [1] |
| Acyl carrier protein | Escherichia coli (strain K12) | Not Available [1] |
| Biotin biosynthesis cytochrome P450 | Bacillus subtilis (strain 168) | Not Available [1] |
The available data on solubility is a computational prediction. To obtain experimental values, you would typically follow a workflow like the one below. This general protocol involves preparing a saturated solution of the compound, separating the undissolved material, and quantifying the dissolved fraction using a calibrated analytical method [1].
General workflow for experimental determination of a compound's solubility.
The lack of extensive public data suggests this compound is likely in a very early, non-clinical research phase. To advance your work, consider the following:
Alpha-glucosidase enzymes located in the small intestine brush border play a crucial role in carbohydrate metabolism by catalyzing the final step of dietary carbohydrate digestion, specifically the hydrolysis of (1→4)-linked α-glucose residues to release absorbable D-glucose molecules. [1] Inhibition of these enzymes represents a well-established therapeutic strategy for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption and reducing postprandial hyperglycemia. [2] [3] Currently, pharmaceutical α-glucosidase inhibitors such as acarbose are clinically used, but these often cause gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort due to bacterial fermentation of undigested carbohydrates in the colon. [2] This limitation has driven extensive research into novel inhibitor candidates from both natural and synthetic sources that may offer improved efficacy with reduced adverse effects.
The search for new α-glucosidase inhibitors has become a cornerstone approach in antidiabetic drug discovery, with researchers screening diverse compound libraries including plant extracts, natural products, and synthetic derivatives. [4] [3] These efforts have identified numerous promising inhibitor classes, including flavonoids, chalcones, triterpenes, and various synthetic heterocycles. [2] [3] [5] The spectrophotometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate has emerged as the gold standard for initial screening due to its reliability, simplicity, and adaptability to high-throughput formats. [4] [6] These application notes provide comprehensive protocols and technical considerations for implementing robust α-glucosidase inhibition assays to support drug discovery efforts.
The fundamental principle underlying the most common α-glucosidase inhibition assay involves the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This colorless compound consists of a D-glucose residue linked to a p-nitrophenol moiety via an α-glycosidic bond. When α-glucosidase cleaves this bond, it releases the yellow-colored product p-nitrophenol, which exhibits strong absorbance at 405 nm. [4] [6] The rate of p-nitrophenol formation is directly proportional to enzyme activity, and inhibitors reduce this rate in a concentration-dependent manner.
The assay operates on the basis of competitive inhibition kinetics, where test compounds compete with the substrate for binding to the enzyme's active site. [6] This competition can be quantified by measuring the reduction in color development when potential inhibitors are present in the reaction mixture. The use of a chromogenic substrate like pNPG provides significant advantages for screening applications, as the signal generation is directly linked to enzyme activity without requiring secondary detection systems. Additionally, the assay can be performed in 96-well microplate format, enabling efficient screening of multiple samples with small reagent volumes, reduced costs, and shorter analysis times compared to traditional cuvette-based methods. [4] This miniaturization approach is particularly valuable when working with limited quantities of novel synthetic compounds or rare natural products early in the drug discovery pipeline.
Table 1: Essential reagents and materials required for α-glucosidase inhibition assays
| Item | Specifications | Source/Example |
|---|---|---|
| α-Glucosidase enzyme | EC 3.2.1.20 from Saccharomyces cerevisiae | Sigma-Aldrich G0660 [6] |
| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich N1377 [6] |
| Buffer | Potassium phosphate buffer (PBS), pH 6.8 | 67 mM recommended [6] |
| Reaction termination | Sodium carbonate (Na₂CO₃) solution | 0.2 M concentration [6] |
| Positive control | Acarbose | Pharmaceutical grade [2] [6] |
| Test compounds | Plant extracts, synthetic derivatives | Dissolved in DMSO or buffer [4] [6] |
| Solvents | DMSO, methanol, purified water | Analytical grade [6] [3] |
Buffer preparation: Prepare 67 mM potassium phosphate buffer (PBS, pH 6.8) by dissolving the appropriate salts in purified water. Verify pH using a calibrated pH meter and adjust if necessary. Filter through 0.45 μm membrane to remove particulate matter. [6]
Enzyme solution: Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to obtain a concentration of 1.0 unit/mL. Prepare fresh immediately before use and keep on ice. [6]
Substrate solution: Prepare pNPG solution in the same phosphate buffer at a concentration of 2.5 mM. Gently warm if necessary to completely dissolve the substrate. [6]
Test compounds: Prepare stock solutions of test compounds in appropriate solvents (DMSO is commonly used). The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid enzyme inhibition. Serial dilutions should be prepared to cover a range of concentrations for IC₅₀ determination. [4] [6]
Positive control: Prepare acarbose solutions in buffer at concentrations ranging from 0.1-1.0 mM for comparison with test compounds. [2] [6]
The experimental workflow for the α-glucosidase inhibition assay follows a systematic sequence to ensure proper reagent mixing, controlled reaction conditions, and accurate measurement, as visualized below:
Reaction setup: Pipette 112 μL of potassium phosphate buffer (pH 6.8) into each well of a 96-well microplate according to the experimental design layout. [6]
Enzyme and inhibitor addition: Add 20 μL of α-glucosidase solution (1.0 unit/mL) to each test well except for appropriate blanks. Then add 8 μL of the test compound at various concentrations to the respective wells. For control wells without inhibitor, add 8 μL of buffer or solvent instead. [6]
Pre-incubation: Mix the contents gently by shaking the plate and pre-incubate at 37°C for 15 minutes to allow equilibrium between the enzyme and potential inhibitors. [6]
Reaction initiation: Add 20 μL of pNPG solution (2.5 mM) to each well to initiate the enzymatic reaction. Mix thoroughly and continue incubation at 37°C for exactly 15 minutes. [6]
Reaction termination: Stop the enzymatic reaction by adding 80 μL of 0.2 M sodium carbonate solution to each well. The alkaline conditions stabilize the yellow color of p-nitrophenol. [6]
Absorbance measurement: Measure the absorbance at 405 nm using a microplate reader. Record values for all test wells, control wells, and appropriate blanks. [4] [6]
The α-glucosidase inhibitory activity is calculated using the following equation which accounts for various blank corrections to ensure accurate results:
Where:
This comprehensive blank correction method is crucial for eliminating false signals arising from sample color, turbidity, or substrate autohydrolysis, which is particularly important when working with colored plant extracts or compounds that may absorb at the measurement wavelength. [4]
The half-maximal inhibitory concentration (IC₅₀) is determined by testing a range of concentrations of the test compound and plotting the percentage inhibition against the logarithm of compound concentration. The resulting sigmoidal curve can be fitted using non-linear regression analysis in software such as GraphPad Prism. Representative IC₅₀ values for known inhibitors are provided in the table below for comparison:
Table 2: Experimentally determined IC₅₀ values of selected α-glucosidase inhibitors
| Compound | IC₅₀ Value | Experimental Conditions | Reference |
|---|---|---|---|
| Acarbose (standard) | 193.37 μg/mL | S. cerevisiae enzyme, pNPG substrate [2] | [2] |
| Quercetin (from Bauhinia pulla) | 5.41 μg/mL | S. cerevisiae enzyme, pNPG substrate [2] | [2] |
| 3-Oxolupenal (from Nuxia oppositifolia) | 141.9 μM | S. cerevisiae enzyme, pNPG substrate [3] | [3] |
| Katononic acid (from Nuxia oppositifolia) | 194.8 μM | S. cerevisiae enzyme, pNPG substrate [3] | [3] |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | S. cerevisiae enzyme, pNPG substrate [7] | [7] |
| Succinimide derivative (Compound 1) | 157.71 μM | S. cerevisiae enzyme, pNPG substrate [5] | [5] |
For mechanism of action studies, enzyme kinetic analysis can be performed by measuring initial reaction rates at various substrate concentrations in the presence of different inhibitor concentrations. Data can be plotted as Lineweaver-Burk plots (1/v vs 1/[S]) to determine the inhibition mode (competitive, non-competitive, or uncompetitive). [6] [5] In a study on Qingzhuan dark tea fractions, the active component QEF8 demonstrated competitive inhibition with a Kᵢ value of 77.10 μg/mL, indicating binding to the enzyme's active site. [6]
Several technical factors require careful consideration to ensure robust and reproducible results:
Enzyme source and concentration: The source of α-glucosidase (typically from Saccharomyces cerevisiae) and its concentration in the assay significantly impact results. Consistent enzyme batches and concentrations should be used throughout a study to enable valid comparisons. [6]
Substrate concentration: The pNPG concentration should be around its Kₘ value for inhibition studies. For S. cerevisiae α-glucosidase, 2.5 mM pNPG is commonly used. [6] Using substrate concentrations substantially above Kₘ may reduce the sensitivity for detecting competitive inhibitors.
Incubation time and temperature: Reaction linearity with time must be established, and measurements should be taken within the linear range. The standard incubation at 37°C for 15 minutes should be validated for specific experimental conditions. [6]
Blank selection: Appropriate blanks are essential for accurate results. The recommended approach is: Raw Data - (Substrate + Sample Blank) which corrects for interference from buffer, sample color, and substrate autohydrolysis without double-blanking. [4]
Table 3: Troubleshooting guide for α-glucosidase inhibition assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| High background absorbance | Substrate autohydrolysis, contaminated reagents | Prepare fresh substrate solutions, use high-purity reagents, include proper blanks [4] |
| Low signal-to-noise ratio | Enzyme activity too low, incubation time too short | Optimize enzyme concentration, extend incubation time within linear range [6] |
| Poor reproducibility | Improper mixing, temperature fluctuations | Use plate shaker for mixing, ensure consistent temperature control [4] |
| Non-linear kinetics | Enzyme or substrate depletion, inhibitor instability | Shorten incubation time, increase enzyme concentration, check inhibitor stability [6] |
| Solvent effects | High DMSO concentration | Keep final DMSO concentration ≤1% (v/v) [4] [6] |
The α-glucosidase inhibition assay using pNPG as substrate provides a robust, reproducible screening platform for identifying potential antidiabetic compounds from both natural and synthetic sources. The methodology outlined in these application notes has been validated through numerous studies that have successfully identified potent inhibitors, including flavonoids from Bauhinia pulla, triterpenes from Nuxia oppositifolia, and various synthetic derivatives. [2] [3] [5] The adaptability of this assay to 96-well microplate format enables efficient medium-throughput screening while conserving valuable test materials.
When implementing this protocol, researchers should pay particular attention to appropriate blanking procedures and standardized conditions to ensure accurate and comparable results across experiments. [4] The continuing discovery of novel α-glucosidase inhibitors with diverse chemical scaffolds suggests that this assay remains highly relevant in antidiabetic drug discovery. Furthermore, the combination of this in vitro screening with complementary approaches such as molecular docking studies, kinetic analysis, and eventually in vivo validation creates a powerful pipeline for advancing promising candidates toward therapeutic applications. [2] [3] [5]
n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent widely valued in biochemical research for its effective solubilization of membrane proteins while preserving their native structure and function. As a thioglycoside derivative, HTG features a seven-carbon alkyl chain (heptyl group) connected via a sulfur atom to a glucose moiety, making it particularly resistant to degradation by β-glycosidase enzymes [1]. This property distinguishes it from similar detergents like n-Octyl-β-D-glucoside and makes it especially suitable for working with enzymes possessing inherent glycosidase activity. HTG operates through a well-characterized mechanism where its amphipathic molecules form micelles that interact with the hydrophobic regions of membrane proteins, effectively shielding these regions from the aqueous environment and facilitating protein extraction into solution [1].
The primary application of HTG lies in the solubilization and purification of membrane proteins for functional characterization, structural studies, and enzyme inhibition assays. Its balanced hydrophobicity allows for effective extraction of membrane-bound enzymes without causing significant denaturation, thus maintaining enzymatic activity during experimental procedures. Furthermore, HTG's compatibility with various chromatographic techniques and its low UV absorbance make it particularly suitable for protein purification and spectroscopic analysis [1]. Recent studies have demonstrated HTG's utility in investigating complex enzymatic systems including beta-glucosidases, neutrophil NADPH oxidase, phosphatidylcholine phospholipase D, and various receptor proteins [1].
Table 1: Physicochemical Properties of n-Heptyl β-D-thioglucoside
| Property | Specification | Experimental Relevance |
|---|---|---|
| CAS Number | 85618-20-8 | Chemical identification and ordering |
| Molecular Formula | C₁₃H₂₆O₅S | Calculation of molar solutions |
| Molecular Weight | 294.41 g/mol | Preparation of molar solutions |
| Critical Micelle Concentration (CMC) | 30 mM | Determines working concentration for solubilization |
| Purity (GC) | ≥98.0% | Ensures reproducible experimental results |
| Appearance | White powder or waxy solid | Visual identification and quality assessment |
| Solubility in Water | High at 4°C | Enables low-temperature protein work |
| UV Absorbance | ≤0.040 (400 nm) | Minimal interference with spectroscopic assays |
HTG's critical micelle concentration of 30 mM represents a key functional parameter, indicating the concentration above which micelle formation occurs spontaneously [1]. For effective membrane protein solubilization, working concentrations typically range from 0.5% to 2% (approximately 17-68 mM), which exceeds the CMC to ensure sufficient micelle formation [1]. The detergent exhibits excellent solubility in aqueous solutions at refrigeration temperatures (4°C), making it particularly suitable for working with temperature-sensitive proteins and enzymes [1]. Unlike polyoxyethylene ether-based detergents, HTG does not tend to precipitate at low temperatures, eliminating a common problem in cold room biochemistry.
The thioglucosidic bond (C-S-C) in HTG's structure provides resistance to enzymatic degradation by β-glycosidases, unlike the O-glycosidic bond in n-Octyl-β-D-glucoside [1]. This property is particularly advantageous when studying enzyme systems that contain glycosidase activities, as it ensures detergent stability throughout prolonged experimental procedures. Additionally, HTG's non-ionic nature makes it compatible with ion-exchange chromatography and other purification techniques that rely on protein charge characteristics [1].
Objective: To extract active membrane-bound enzymes from biological membranes using n-Heptyl β-D-thioglucoside while maintaining enzymatic function.
Materials:
Procedure:
Preparation of HTG Stock Solution: Prepare a 10% (w/v) stock solution of HTG in appropriate buffer. Gently warm if necessary to completely dissolve the detergent, then filter sterilize using a 0.22 μm filter. Store at 4°C for short-term use.
Membrane Preparation: Isolate membranes from cells or tissues using standard differential centrifugation techniques. Resuspend the membrane pellet in ice-cold buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.
Solubilization Optimization: Set up small-scale solubilization trials with HTG concentrations ranging from 0.5% to 2% (w/v). Use a detergent-to-protein ratio of approximately 2:1 to 10:1 (w/w) for initial optimization.
Extraction Process:
Recovery of Solubilized Proteins: Carefully collect the supernatant containing solubilized membrane proteins. Analyze for protein concentration, target enzyme activity, and purity.
Workflow for Membrane Protein Solubilization Using HTG
Technical Notes:
Objective: To investigate enzyme inhibition using non-hydrolyzable thioglucoside analogues as competitive inhibitors or substrate analogues.
Background: Thioglucoside derivatives serve as valuable tools in enzyme kinetics studies, particularly for glycosidases and other carbohydrate-processing enzymes. The sulfur linkage in HTG and related compounds provides resistance to hydrolysis, allowing these molecules to function as stable enzyme inhibitors or substrate analogues [2]. The crystal structure of a maize beta-glucosidase in complex with p-nitrophenyl beta-D-thioglucoside demonstrated that the inhibitor is located in a slot-like active site where its aromatic aglycone is stabilized by stacking interactions with tryptophan residues [2].
Materials:
Procedure:
Enzyme Preparation: Obtain purified enzyme through conventional purification or using HTG-solubilized preparation. If using solubilized enzyme, ensure HTG concentration is below levels that might interfere with the assay (typically <0.1%).
Inhibitor Stock Solutions: Prepare HTG or related thioglucoside inhibitors in assay buffer at 10-100× the final desired concentration.
Kinetic Assays:
Data Analysis:
Table 2: Troubleshooting Guide for HTG-Based Experiments
| Problem | Possible Cause | Solution |
|---|---|---|
| Low solubilization yield | Insufficient HTG concentration | Increase HTG concentration (up to 2%) or optimize detergent:protein ratio |
| Loss of enzyme activity | Denaturation by detergent | Reduce HTG concentration or exposure time; add stabilizing agents |
| Precipitation after solubilization | Micelle disruption | Maintain HTG concentration above CMC during all steps |
| High background in assays | HTG interference | Include appropriate detergent controls; dialyze if necessary |
| Inconsistent kinetic results | Residual HTG in enzyme prep | Ensure proper dilution or dialysis before inhibition assays |
HTG has been successfully employed in the purification and functional reconstitution of various membrane-bound enzymes and receptors. Notable examples include:
The concept of substrate selective inhibition (SSI) represents an emerging application for specialized inhibitors like thioglucoside derivatives. Unlike conventional inhibitors that block the catalytic site entirely, SSIs aim to selectively inhibit enzyme activity toward specific substrates while maintaining activity toward others [4]. This approach can minimize side effects in therapeutic applications by preserving essential metabolic functions while blocking pathological processes.
Computational approaches for SSI discovery have been developed, including the "Iterative Stochastic Elimination" algorithm and structure-based pharmacophore modeling [4]. These methods screen large molecular libraries to identify candidates that can selectively block enzyme activity toward specific substrates. While not specifically demonstrated with HTG in the available literature, this approach shows promise for future development of thioglucoside-based selective inhibitors.
Storage: n-Heptyl β-D-thioglucoside should be stored desiccated at 0-5°C [1]. Under these conditions, the detergent remains stable for at least two years.
Solution Stability: Aqueous solutions of HTG are stable for several months when stored at 4°C. For long-term storage, solutions can be frozen at -20°C, though freeze-thaw cycles should be minimized.
Quality Assessment: Upon receipt, verify the appearance (white powder or waxy solid) and check the absorbance of a solution at 400 nm, which should be ≤0.040 [1]. The specific rotation should be ≤-50.0°·cm²·dag⁻¹.
n-Heptyl β-D-thioglucoside serves as a versatile and effective detergent for membrane protein solubilization and enzyme inhibition studies. Its favorable properties, including β-glycosidase resistance, appropriate CMC, low UV absorbance, and preservation of protein function, make it particularly valuable for contemporary biochemical research. The protocols outlined herein provide researchers with robust methodologies for employing HTG in various experimental contexts, from basic membrane protein extraction to advanced enzyme kinetics and inhibition studies. As research in structural biology and drug discovery advances, thioglucoside-based detergents and inhibitors continue to offer valuable tools for exploring enzyme function and regulation.
This compound is an experimental small molecule. The table below summarizes its key identifiers and properties.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2] |
| Chemical Formula | C₁₃H₂₆O₅S [1] [3] [4] |
| Average Mass | 294.408 g/mol [1] [3] [4] |
| Classification | Thioglycoside (a glycoside with a sulfur-glycosidic bond) [1] |
| DrugBank Status | Experimental; Not approved for human use [1] |
Publicly available data suggests its primary research application is in structural biology, particularly for studying membrane proteins. The following table outlines its known protein targets.
| Target Protein | Organism | Reported Pharmacological Action |
|---|---|---|
| Rhodopsin [1] [4] | Humans (Homo sapiens) | Unknown [1] [4] |
| Flavodoxin/Ferredoxin-NADP+ Reductase [1] [4] | Rhodobacter capsulatus | Unknown [1] [4] |
| Acyl Carrier Protein [1] [4] | Escherichia coli (strain K12) | Unknown [1] [4] |
| Biotin Biosynthesis Cytochrome P450 [1] [4] | Bacillus subtilis (strain 168) | Unknown [1] [4] |
Based on its chemical nature and these interactions, here are its potential applications in glycosidase research:
Given the lack of a specific protocol, the diagram below proposes a general workflow for evaluating this compound in your research, based on standard biochemical approaches for characterizing enzyme inhibitors or substrates.
To develop a functional protocol, you will need to determine key parameters through experimental optimization. The table below suggests a starting point.
| Parameter | Consideration | Suggested Action |
|---|---|---|
| Working Concentration | Varies by system; detergents have Critical Micelle Concentration (CMC). | Test a range (e.g., 0.1 - 10 mM) for effect on enzyme activity/stability [1]. |
| Solubility & Storage | Prepare stock solution. | Solubilize in water, DMSO, or buffer. Store at -20°C [6]. |
| Assay Conditions | pH, temperature, incubation time. | Use standard glycosidase assay buffers (e.g., sodium acetate, MES, Tris) [6]. |
| Detection Method | Depends on role (inhibitor vs. substrate). | Use continuous fluorogenic assays for high-throughput screening [6]. |
Heptyl β-D-thioglucopyranoside (HTGP) is a non-ionic detergent widely employed in biochemical and structural biology research. This thioglycoside detergent features a seven-carbon alkyl chain connected to a glucose moiety via a sulfur linkage, which provides both hydrophobic and hydrophilic properties essential for interacting with biological membranes. With a molecular formula of C₁₃H₂₆O₅S and molecular weight of approximately 294.4 g/mol, HTGP occupies a unique position among research detergents due to its intermediate hydrophobicity and relatively high critical micelle concentration (CMC) of 30 mM [1] [2]. These characteristics make it particularly valuable for investigating membrane proteins and enzymes where controlled detergent effects are required.
The applications of HTGP span multiple disciplines including structural biology, enzymology, and membrane protein biochemistry. Its ability to solubilize membrane components while preserving protein function has established HTGP as a crucial tool in the researcher's arsenal. This comprehensive review presents detailed application notes, experimental protocols, and visual workflows to facilitate effective utilization of HTGP in research settings, with particular emphasis on recent advances and practical considerations for implementation in drug development contexts.
Heptyl β-D-thioglucopyranoside possesses well-defined chemical properties that determine its research applications:
Table 1: Fundamental Properties of Heptyl β-D-Thioglucopyranoside
| Property | Specification | Research Significance |
|---|---|---|
| CAS Number | 85618-20-8 [2] | Chemical identification and sourcing |
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] | Stoichiometric calculations |
| Molecular Weight | 294.41 g/mol [2] | Concentration preparation |
| Detergent Type | Non-ionic [1] | Mild interactions with proteins |
| Critical Micelle Concentration (CMC) | 30 mM [1] | Micelle formation threshold |
The thioglucoside structure of HTGP confers greater stability compared to oxygen-linked glucosides, as the sulfur linkage provides enhanced resistance to enzymatic degradation by glucosidases commonly present in biological systems. This chemical resilience extends the functional half-life of HTGP in experimental conditions, particularly in prolonged incubations with complex biological samples.
Understanding where HTGP fits within the spectrum of available detergents enables informed experimental design:
Table 2: Comparison of HTGP with Related Detergents
| Detergent Name | CMC (mM) | Molecular Weight | Type | Key Applications |
|---|---|---|---|---|
| n-Heptyl-β-D-thioglucopyranoside | 30 [1] | 294.41 [2] | Non-ionic | Membrane protein solubilization, enzyme inhibition |
| n-Heptyl-β-D-glucopyranoside | 79 [1] | ~280 | Non-ionic | Mild detergent applications |
| n-Octyl-β-D-thioglucopyranoside | 9 [1] | ~308 | Non-ionic | Stronger membrane solubilization |
| n-Hexyl-β-D-glucopyranoside | 250 [1] | ~264 | Non-ionic | Very high CMC applications |
| n-Decyl-β-D-maltopyranoside | 1.6 [1] | ~466 | Non-ionic | Low CMC requirements |
| CHAPS | 6-10 [1] | ~614.9 | Zwitterionic | Membrane protein stabilization |
HTGP occupies the middle ground in the alkyl thioglucoside series, balancing sufficient hydrophobicity for membrane interaction with adequate water solubility due to its relatively high CMC. This intermediate property makes it particularly suitable for applications requiring partial membrane disruption or controlled protein-lipid interactions. The high CMC value facilitates detergent removal through dialysis when necessary, a significant advantage over detergents with lower CMC values that form more persistent micelles [1].
HTGP has established itself as a versatile tool in membrane protein research, serving multiple functions from solubilization to functional characterization:
Membrane protein solubilization: HTGP effectively extracts integral membrane proteins from lipid bilayers while maintaining native conformation and function. The seven-carbon alkyl chain provides sufficient hydrophobicity to integrate into membrane structures, while the glucoside head group maintains water solubility. This balanced amphipathic character enables controlled disintegration of lipid membranes without complete protein denaturation. In studies of photosynthetic complexes, HTGP has proven particularly valuable for extracting functional reaction centers while preserving pigment-protein interactions [3].
Crystallization screening: The defined micellar properties of HTGP make it suitable for membrane protein crystallization trials. HTGP forms relatively small micelles compared to longer-chain detergents, reducing heterogeneity in crystal lattice formation. The sparse matrix approach for crystallization screening typically includes HTGP in the 1-10 mM range, below its CMC to minimize excessive micelle formation that can interfere with crystal contacts. Research has demonstrated that HTGP can facilitate the formation of diffraction-quality crystals for structural determination of various membrane proteins [2].
Functional reconstitution: HTGP enables transfer of membrane proteins from native membranes to artificial lipid systems through gradual detergent removal. This approach allows researchers to study transport proteins, receptors, and enzymes in controlled lipid environments. The slow dissociation kinetics of HTGP micelles, attributable to the thioglucosidic linkage, supports gradual detergent removal that promotes proper protein orientation in target membranes. This application has been particularly valuable for investigating the functional properties of ATP synthase complexes and other energy-transducing membrane proteins [3].
Recent investigations have revealed the inhibitory properties of HTGP toward specific enzyme classes, opening new research applications:
Glycoside hydrolase inhibition: HTGP acts as a competitive inhibitor for certain β-glucosidases, particularly those in glycoside hydrolase family 3 (GH3). The thioglucosidic bond in HTGP resists hydrolytic cleavage, allowing it to occupy the active site without turnover. Structural studies of the sesaminol triglucoside-hydrolyzing β-glucosidase from Paenibacillus sp. (PSTG1) have demonstrated that HTGP binds in the active site cavity, with its heptyl chain extending into a hydrophobic region typically occupied by the aglycone moiety of natural substrates. This interaction provides insights into aglycone recognition mechanisms that can inform inhibitor design [3].
Mechanistic insights: The domain organization of PSTG1 includes a C-terminal lid domain that interacts with the active site of the adjacent protomer in the dimeric enzyme. HTGP binding studies have revealed that this domain creates a hydrophobic cavity that recognizes the aglycone portion of substrates. This finding suggests that HTGP can serve as a structural probe for investigating substrate recognition mechanisms in glycoside hydrolases, potentially guiding protein engineering efforts to modify substrate specificity [3].
Industrial biocatalysis applications: The inhibitory effect of HTGP on specific β-glucosidases has implications for enzyme engineering in industrial processes. For instance, in the production of sesaminol from sesaminol triglucoside, understanding HTGP inhibition can facilitate the development of improved enzyme variants with reduced product inhibition or modified specificity. HTGP serves as a structural mimic of reaction intermediates or products, providing a tool to investigate and manipulate enzyme-substrate interactions for biotechnological applications [3].
HTGP contributes significantly to structural biology efforts, particularly for membrane-associated proteins:
Crystal structure determination: HTGP has been utilized in the structural determination of various proteins by X-ray crystallography. Its ability to maintain protein stability without forming large micellar structures that interfere with crystal contacts makes it valuable for structural studies. The structure of PSTG1 with bound glycerol in the active site was determined using crystals obtained in the presence of HTGP, demonstrating its compatibility with crystallization workflows [3].
Protein stability engineering: In efforts to maximize detergent stability and functional expression of G protein-coupled receptors (GPCRs), HTGP has been included in detergent screening panels. Through exhaustive recombination and evolution approaches, researchers have identified GPCR variants with enhanced stability in specific detergents, including HTGP. These stabilized receptors show improved crystallization success, facilitating structural studies of this important pharmaceutical target class [2].
Complex assembly stabilization: HTGP has been employed in studies of mitochondrial ATP synthase, where it helped demonstrate that dimers of this complex form the permeability transition pore. The detergent's properties allowed researchers to maintain the dimeric state of the complex while removing associated lipids, enabling functional and structural characterization of this important mitochondrial component [2].
Objective: Extract and purify functional membrane proteins using HTGP while maintaining structural integrity and activity.
Materials:
Procedure:
Membrane Preparation:
Solubilization Optimization:
Large-Scale Solubilization:
Purification:
Detergent Exchange or Removal (if required):
Troubleshooting:
Objective: Characterize the inhibitory effect of HTGP on β-glucosidases and determine inhibition constants.
Materials:
Procedure:
Enzyme Activity Assay:
Data Analysis:
Inhibition Mechanism Determination:
Applications:
Objective: Grow diffraction-quality crystals of membrane proteins complexed with HTGP.
Materials:
Procedure:
Protein Preparation:
Crystallization Screening:
Optimization:
Crystal Harvesting:
Technical Considerations:
The following diagram illustrates the competitive inhibition mechanism of HTGP against bacterial β-glucosidases, based on structural studies of PSTG1 [3]:
Figure 1: HTGP Competitive Inhibition of β-Glucosidase - This diagram illustrates how HTGP acts as a competitive inhibitor by binding to the active site of β-glucosidases, preventing natural substrate access and hydrolysis. Based on structural studies of PSTG1, HTGP occupies the active site with its thioglucosyl moiety positioned similarly to natural substrates while its heptyl chain extends into the aglycone-binding pocket [3].
The following workflow details the systematic process for membrane protein solubilization using HTGP:
Figure 2: Membrane Protein Solubilization with HTGP - This workflow outlines the systematic approach for extracting membrane proteins using HTGP while maintaining structural integrity. The process emphasizes optimization of detergent concentration relative to the CMC (30 mM for HTGP) and validation of protein function after purification [1] [2].
While HTGP offers significant advantages for specific applications, researchers should consider several technical aspects:
CMC dependence: All HTGP applications are concentration-dependent relative to its CMC of 30 mM. Working below the CMC results in monomeric detergent behavior, while supra-CMC conditions generate micelles with aggregation numbers typically ranging from 50-100 molecules. This fundamental property affects protein extraction efficiency, micelle size in crystallization trials, and detergent removal kinetics.
Temperature effects: The CMC of HTGP exhibits temperature sensitivity, with values increasing at lower temperatures. Researchers working at 4°C should consider that the effective CMC may be 10-15% higher than the reported value determined at 25°C. This temperature dependence can affect solubilization efficiency and reproducibility across seasonal temperature variations.
Compatibility with detection systems: HTGP demonstrates low UV absorbance at 280 nm, making it compatible with standard protein detection methods during chromatography. However, researchers should note that HTGP can interfere with certain colorimetric assays, particularly those based on reducing sugar detection, due to its glucoside structure.
Alternative detergents: For applications requiring different hydrophobicity, researchers may consider related detergents in the alkyl glycoside series. n-Hexyl-β-D-glucopyranoside (CMC 250 mM) provides higher water solubility, while n-Octyl-β-D-thioglucopyranoside (CMC 9 mM) offers greater membrane solubilization strength [1]. These alternatives can be valuable when initial HTGP results are suboptimal.
Heptyl β-D-thioglucopyranoside represents a versatile tool with established applications in membrane protein research and emerging roles in enzyme characterization and inhibition. Its defined chemical properties, particularly its intermediate CMC value, make it suitable for controlled membrane protein manipulation where maintenance of native structure and function is paramount. The recent identification of HTGP as a competitive inhibitor for specific β-glucosidases expands its utility beyond traditional detergent applications into mechanistic enzymology and enzyme engineering.
Future research directions will likely explore HTGP analogs with modified alkyl chain lengths or sugar head groups to fine-tune properties for specific applications. The continuing challenge of membrane protein structural determination ensures ongoing interest in detergents like HTGP that can stabilize these challenging targets. Additionally, the inhibitor properties of HTGP against glycoside hydrolases suggest potential for developing related compounds as therapeutic leads or agricultural agents targeting specific carbohydrate-active enzymes.
As structural biology advances toward more complex membrane protein systems, the role of balanced detergents like HTGP will remain crucial. Similarly, the growing emphasis on enzyme engineering for industrial biocatalysis will benefit from mechanistic probes like HTGP that provide insights into substrate recognition and product inhibition. These diverse applications ensure that HTGP will continue to serve as a valuable research reagent across multiple scientific disciplines.
This compound (HTG) is a specialized thioglycoside compound that has gained significant importance in structural biology and drug discovery research. This amphiphathic molecule features a hydrophilic glucopyranoside head group and a hydrophobic heptyl tail connected via a thioether linkage, creating unique properties that make it particularly valuable for studying membrane proteins and protein-ligand interactions. As an experimental compound with DrugBank ID DB04450, HTG has been primarily utilized in basic research settings rather than therapeutic applications. Its chemical stability and specific molecular interactions have established it as a versatile tool in structural biology, particularly in X-ray crystallography where it facilitates protein crystallization and ligand binding studies.
The molecular structure of HTG embodies characteristics of both carbohydrates and alkyl chain surfactants, enabling interactions with diverse biological targets. This dual nature allows researchers to exploit HTG for studying carbohydrate-binding proteins, membrane-associated enzymes, and various structurally challenging proteins. The following sections provide comprehensive application notes, detailed experimental protocols, and structural insights to guide researchers in effectively utilizing HTG in their investigative workflows.
This compound (HTG) possesses a well-defined molecular architecture that underpins its functionality in research applications. The compound's systematic IUPAC name is (2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its stereochemically complex structure with five chiral centers that maintain a specific spatial configuration critical for its biological interactions. The molecular formula of HTG is C₁₃H₂₆O₅S, with an average molecular mass of 294.408 g/mol and a monoisotopic mass of 294.150095 Da [1] [2]. The glucopyranoside ring adopts a stable chair conformation, while the heptyl chain provides flexible hydrophobic character, creating an amphiphilic profile that enhances solubility in both aqueous and membrane environments.
The thioglycosidic bond between the heptyl chain and sugar moiety distinguishes HTG from conventional O-glycosides, providing enhanced resistance to enzymatic hydrolysis by glycosidases. This chemical stability expands HTG's utility in long-term biochemical assays and crystallization experiments where degradation would compromise results. The presence of multiple hydroxyl groups on the pyranoside ring facilitates hydrogen bonding with protein residues, while the alkyl chain enables hydrophobic interactions with protein surfaces and membrane domains.
Table 1: Chemical and Physical Properties of this compound (HTG)
| Property | Value/Specification | Source/Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₆O₅S | [1] |
| Molecular Weight | 294.408 g/mol | [1] [3] |
| Monoisotopic Mass | 294.150095 Da | [2] |
| Formal Charge | 0 | [1] |
| Atom Count | 45 | [1] |
| Chiral Atom Count | 5 | [1] |
| Bond Count | 45 | [1] |
| Aromatic Bond Count | 0 | [1] |
| Chemical Classification | D-saccharide, thioglycoside | [1] |
| SMILES (Canonical) | CCCCCCCS[C@H]1C@@HCO)O)O)O | [1] |
| InChI Key | HPEGNLMTTNTJSP-LBELIVKGSA-N | [1] [3] |
HTG can be characterized through multiple analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy providing detailed structural verification. Proton NMR exhibits characteristic signals between 3.0-4.0 ppm for the pyranoside ring protons, 2.5-2.7 ppm for the methylene protons adjacent to the sulfur atom, and 0.8-1.4 ppm for the heptyl chain methylene and terminal methyl groups. Crystallographic analysis has confirmed that HTG adopts a crystalline structure with well-defined bond lengths and angles, belonging to a monoclinic crystal system with specific unit cell parameters [4]. The compound's optical activity derives from its multiple chiral centers, with a specific rotation that can be measured for quality control purposes.
The InChI identifier (InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1) provides a standardized representation of HTG's molecular structure for database searches and computational studies [3]. The compound's solubility profile includes moderate solubility in aqueous systems (enhanced by the hydrophilic sugar moiety) and good solubility in organic solvents such as methanol, dimethyl sulfoxide, and dimethylformamide, making it suitable for diverse experimental conditions.
This compound serves as a versatile tool in structural biology, particularly in X-ray crystallography where it facilitates protein crystallization and enables detailed structural analyses. One significant application involves studying protein-ligand interactions with aspartic acid residues in binding sites. Research has demonstrated that HTG interacts with the side chain of aspartic acid (Asp) residues via hydrogen bonds, as evidenced in the Protein Data Bank entry 2BGI [5]. This specific interaction is crucial for structural biologists investigating carbohydrate-binding proteins, as the β-glucopyranoside moiety of HTG mimics natural carbohydrate substrates while providing enhanced crystallographic properties due to its well-defined electron density.
The amphiphilic nature of HTG makes it particularly valuable for crystallizing membrane proteins and protein complexes with hydrophobic regions. The heptyl chain can interact with hydrophobic protein patches, while the hydrophilic sugar moiety facilitates crystal contacts through hydrogen bonding with adjacent protein molecules. This dual functionality often leads to the formation of high-quality crystals with improved diffraction characteristics, enabling more accurate structural determinations. Additionally, HTG's chemical stability ensures that it remains intact throughout prolonged crystallization trials, providing consistent results in screening experiments.
HTG has been identified in complex with several important protein targets, providing insights into diverse biological systems. According to DrugBank data, HTG interacts with rhodopsin, a G-protein coupled receptor essential for visual phototransduction; NADPH:ferredoxin reductase, involved in electron transfer processes; acyl carrier protein, a key component in fatty acid synthesis; and biotin biosynthesis cytochrome P450, an enzyme in biotin metabolic pathways [1]. These diverse interactions highlight HTG's versatility in studying proteins with different structural features and biological functions.
Table 2: Documented Protein Targets and Research Applications of HTG
| Protein Target | Biological Function | PDB Entry | Research Application |
|---|---|---|---|
| Rhodopsin | Visual phototransduction GPCR | Not specified | Membrane protein structure studies |
| NADPH:ferredoxin reductase | Electron transfer | Not specified | Oxidoreductase-ligand interactions |
| Acyl carrier protein | Fatty acid synthesis | Not specified | Protein-protein interaction studies |
| Biotin biosynthesis cytochrome P450 | Biotin metabolism | Not specified | Enzyme-ligand binding studies |
| Unspecified Asp-containing protein | Not specified | 2BGI | Protein-carbohydrate interactions |
In the BioGRID database, HTG is cataloged as a small molecule with specific molecular interactions, further supporting its role in chemical biology and systems biology research [3]. The database assigns HTG the identifier 4264, documenting its interactions with biological macromolecules. These documented applications make HTG a valuable compound for researchers studying membrane protein dynamics, enzyme-ligand interactions, and structural glycobiology, providing a well-characterized tool for probing complex biological systems.
Co-crystallization using HTG requires careful preparation of both the protein and ligand solutions to achieve optimal results. Begin by preparing a stock solution of HTG at 100 mM concentration in dimethyl sulfoxide (DMSO), which can be stored at -20°C for up to three months. For the crystallization experiment, dilute the HTG stock solution in appropriate buffer to achieve a working concentration of 5-10 mM. Mix the protein solution (at 10-20 mg/mL concentration in suitable buffer) with the HTG working solution in a 1:1 to 1:2 volume ratio, with final HTG concentration typically between 2-5 mM. Incubate the protein-ligand mixture on ice for 30-60 minutes to facilitate binding before setting up crystallization trials.
Crystallization screening should employ sparse matrix approaches using commercial screens such as Hampton Research Crystal Screen or Molecular Dimensions Structure Screen. Utilize vapor diffusion methods (sitting or hanging drop) with 0.5-1.0 μL protein-ligand solution mixed with equal volume of reservoir solution. Monitor crystal formation regularly over 1-4 weeks, optimizing promising conditions through grid screening around initial hits. For data collection and analysis, flash-cool crystals in liquid nitrogen using appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources or home sources, and solve structures using molecular replacement or other appropriate phasing methods. Analyze the electron density for HTG to confirm binding and interaction modes, particularly noting hydrogen bonding interactions with aspartic acid residues or other polar amino acids in the binding pocket [5].
Isothermal titration calorimetry (ITC) provides quantitative measurements of HTG binding to target proteins. Prepare protein samples in appropriate buffer (typically 20-50 μM concentration) with thorough dialysis to ensure matching buffer conditions. Prepare HTG solutions in the dialysate buffer at 10-20 times the protein concentration. Perform ITC experiments at constant temperature (typically 25°C) with stirring at 750-1000 rpm, using 15-25 injections of 2-10 μL each spaced 180-240 seconds apart. Analyze data using fitting models appropriate for the binding stoichiometry observed, typically a single-site binding model. ITC provides direct measurement of binding affinity (Kd), enthalpy changes (ΔH), entropy changes (ΔS), and stoichiometry (n) of the interaction.
For surface plasmon resonance (SPR) studies, immobilize the target protein on CMS sensor chips using standard amine coupling chemistry. Use HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) as running buffer. Dilute HTG in running buffer at concentrations ranging from 0.1 to 10 times the expected Kd value. Inject HTG solutions over the protein surface for 60-120 seconds association time, followed by 120-300 seconds dissociation time at a flow rate of 30 μL/min. Regenerate the surface with a 30-second pulse of mild regeneration solution (such as 1-10 mM NaOH or glycine-HCl pH 2.0-3.0). Analyze sensorgrams using global fitting to appropriate binding models to determine association rate (kₐ), dissociation rate (kḍ), and equilibrium dissociation constant (Kd = kḍ/kₐ).
HTG serves as an effective detergent alternative for membrane protein studies due to its amphiphilic properties. For membrane protein solubilization, prepare a 20% (w/v) stock solution of HTG in water, which can be stored at 4°C for up to one month. Add HTG dropwise to membrane preparations to achieve a final concentration of 0.5-2% (w/v) while gently stirring at 4°C. Continue stirring for 2-4 hours, then centrifuge at 100,000 × g for 45 minutes to remove insoluble material. The supernatant contains solubilized membrane proteins ready for further purification.
For membrane protein stabilization during purification, include HTG at 0.01-0.1% (w/v) in all purification buffers. HTG's relatively high critical micelle concentration (CMC) compared to traditional detergents facilitates easier removal if needed through dialysis or dilution. Monitor protein stability using size exclusion chromatography and activity assays, comparing HTG with other detergents such as n-dodecyl-β-D-maltoside (DDM) or octyl glucoside. The thioglycosidic linkage in HTG provides resistance to enzymatic degradation, enhancing stability during prolonged purification procedures.
This compound requires careful handling to ensure both researcher safety and compound integrity. While specific toxicity data for HTG is limited in the search results, it should be treated as a potential health hazard and handled with appropriate precautions. Researchers should wear personal protective equipment including gloves, lab coat, and safety glasses when working with HTG, particularly when handling powder forms where inhalation exposure is possible. Work should be conducted in a well-ventilated area, preferably within a fume hood when preparing stock solutions or performing procedures that may generate aerosols.
For long-term storage, HTG powder should be kept in a tightly sealed container at -20°C, protected from light and moisture to maintain stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under anhydrous conditions at -20°C. Under these conditions, HTG remains stable for at least 12 months. It's important to note that HTG is classified as an experimental compound (DrugBank classification) rather than an approved therapeutic agent, and its use is restricted to research purposes only [1] [6]. Researchers should consult their institutional chemical safety guidelines and review the material safety data sheet (MSDS) for specific handling instructions before initiating experiments with HTG.
Proper disposal of HTG and HTG-containing solutions is essential to prevent environmental contamination and comply with regulatory requirements. Unused HTG solutions should be collected in appropriate chemical waste containers according to institutional hazardous waste protocols. Aqueous solutions containing low concentrations of HTG (typically <1%) may be treated as non-halogenated organic waste, while DMSO stock solutions should be segregated for appropriate disposal as DMSO waste. Never dispose of HTG down the drain or in regular trash, as its environmental impact has not been fully characterized.
Institutional environmental health and safety departments should be consulted for specific disposal requirements, as regulations may vary by jurisdiction. When planning experiments, researchers should employ waste minimization strategies such as preparing only the necessary quantities of HTG solutions to reduce disposal volumes. These precautions ensure responsible use of HTG while maintaining compliance with laboratory safety standards and environmental protection regulations.
The following diagram illustrates a standard workflow for utilizing HTG in protein crystallography studies, from preparation through data analysis:
This diagram illustrates the potential molecular interactions between HTG and protein binding sites, particularly highlighting contacts with aspartic acid residues:
This compound represents a valuable specialized tool in structural biology and drug discovery research, particularly for studying protein-ligand interactions and facilitating macromolecular crystallization. Its unique amphiphilic properties, combining a hydrophilic glucopyranoside head group with a hydrophobic heptyl tail, enable interactions with diverse protein targets ranging from membrane-associated receptors to soluble enzymes. The documented interactions with aspartic acid residues and various biological targets highlight HTG's versatility in probing protein structure and function.
Future applications of HTG may expand into mimetic systems for natural glycolipids, membrane protein stabilization in cryo-electron microscopy studies, and as a scaffold for developing more specialized chemical probes. The continued deposition of HTG-containing structures in the Protein Data Bank will further elucidate its interactions with biological macromolecules and potentially reveal new applications. Researchers are encouraged to explore HTG's utility in challenging structural projects, particularly where conventional detergents or cryoprotectants have proven inadequate, leveraging its unique chemical properties to overcome technical barriers in macromolecular structure determination.
n-Heptyl β-D-thioglucoside (HTG) (CAS 85618-20-8) is a non-ionic detergent widely employed in membrane biochemistry for the solubilization and stabilization of membrane proteins. This thioglycosidic detergent features a seven-carbon alkyl chain (heptyl) connected via a sulfur atom to a glucose moiety, creating an amphipathic structure ideal for interacting with both hydrophobic and hydrophilic regions of biomolecules. With a critical micelle concentration (CMC) of 30 mM and molecular weight of 294.41 g/mol, HTG occupies a important position in the detergent toolbox for structural and functional studies of membrane proteins [1] [2].
Unlike its oxygen-linked counterpart (n-Heptyl β-D-glucoside) or the longer-chain n-Octyl β-D-thioglucoside, HTG offers a balanced combination of sufficient hydrophobicity for effective membrane protein solubilization while maintaining high enough CMC for easy removal by dialysis. A particularly valuable property of HTG is its resistance to degradation by β-glycosidases, making it superior to glucoside-based detergents when working with enzyme-rich systems or conducting prolonged experiments where detergent stability is essential [1]. Additionally, HTG remains soluble in aqueous solutions at 4°C, enabling protein isolation and purification procedures to be conducted at low temperatures that preserve biological activity [1].
The following table summarizes the essential physicochemical properties of n-Heptyl β-D-thioglucoside and compares it with several commonly used detergents in membrane protein research:
Table 1: Physicochemical Properties of n-Heptyl β-D-thioglucoside and Related Detergents
| Detergent Name | Type | Molecular Weight | Critical Micelle Concentration (CMC) | Special Characteristics |
|---|---|---|---|---|
| n-Heptyl β-D-thioglucoside | Non-ionic | 294.41 [1] | 30 mM [1] [2] | β-glycosidase resistant; soluble at 4°C [1] |
| n-Octyl β-D-glucoside | Non-ionic | ~308.4 | 20-25 mM [2] | Susceptible to β-glycosidase degradation [1] |
| n-Octyl β-D-thioglucoside | Non-ionic | ~324.4 | 9 mM [2] | β-glycosidase resistant; stronger solubilization |
| n-Heptyl β-D-glucopyranoside | Non-ionic | ~278.3 | 79 mM [2] | High CMC; easily removable |
| n-Dodecyl β-D-maltoside | Non-ionic | ~510.6 | 0.1-0.6 mM [2] | Strong solubilization; low CMC |
| CHAPS | Zwitterionic | ~614.9 | 6-10 mM [2] | Sulfobetaine-type; cholesterol analog |
The critical micelle concentration (CMC) represents the concentration at which detergent molecules spontaneously self-assemble into micelles in aqueous solution, which is a crucial parameter for effective membrane protein solubilization. The relatively high CMC of HTG (30 mM) facilitates easier removal by dilution or dialysis after protein purification, which is particularly advantageous when the detergent might interfere with downstream applications such as structural analysis or functional assays [1].
HTG possesses the molecular formula C₁₃H₂₆O₅S with five stereocenters that define its specific conformational properties [3]. As a non-ionic detergent, HTG does not carry formal charges, making it suitable for a broad range of applications including ion exchange chromatography where charged detergents could interfere with separation [1]. The thioglucosidic linkage (sulfur bridge) between the heptyl chain and glucose head group provides both chemical stability and enzyme resistance compared to oxygen-linked glucoside detergents [1].
The amphipathic nature of HTG allows it to interact with membrane proteins by inserting its heptyl chain into hydrophobic regions while presenting its hydrophilic glucose head group to the aqueous environment. This interaction disrupts the phospholipid bilayer and encapsulates extracted membrane proteins within mixed micelles, maintaining them in a soluble state for subsequent purification and characterization. The micelles formed by HTG above its CMC have appropriate size characteristics that typically do not disrupt protein structure or function, making it valuable for preserving biological activity during isolation procedures [1].
The primary application of n-Heptyl β-D-thioglucoside is in the solubilization, purification, and stabilization of membrane proteins for biochemical and structural studies. HTG has been successfully employed in the purification of various membrane-bound enzymes and receptors, including:
The decision to use HTG over other detergents should be based on the specific requirements of the target protein and the experimental objectives. HTG is particularly advantageous when working with systems containing significant β-glycosidase activity, when conducting procedures at low temperatures (due to its solubility at 4°C), or when easier detergent removal is desired for downstream applications [1].
Beyond general membrane protein solubilization, HTG has found utility in several specialized research contexts:
Table 2: Summary of Key Research Applications with Representative Examples
| Application Area | Specific Use Case | Advantages Demonstrated |
|---|---|---|
| Bacterial Membrane Enzymology | Purification of 5'-nucleotidase from V. parahaemolyticus [1] | Maintains enzymatic activity after solubilization |
| Respiratory Chain Studies | Cytochrome c oxidase purification [1] | Compatible with metalloprotein complexes |
| Photosynthetic Research | Photosystem II core complex isolation [1] [4] | Preserves protein-pigment interactions |
| Immune Cell Biochemistry | NADPH oxidase reconstitution [1] | Facilitates functional reassembly of enzyme complex |
| Structural Studies | 2D crystallization for electron crystallography [4] | Maintains protein integrity without crystallization interference |
The following workflow illustrates the key stages in membrane protein solubilization using HTG:
Workflow Title: Membrane Protein Solubilization with HTG
Membrane Preparation: Isolate membrane fractions from your source material (cells, tissues) using standard differential centrifugation techniques. Resuspend the final membrane pellet in solubilization buffer without detergent to a protein concentration of 5-10 mg/mL [1].
Detergent Addition: Add the appropriate volume of 200 mM HTG stock solution to the membrane suspension to achieve the desired final concentration. For initial screening, test HTG concentrations ranging from 1.5-3.0× CMC (45-90 mM). The optimal detergent-to-protein ratio typically falls between 1:1 to 10:1 (w/w) and should be determined empirically for each protein system [1].
Solubilization Reaction: Incubate the mixture with gentle agitation for 1-2 hours at 4°C (or appropriate temperature for your protein). The extended incubation time and low temperature help maintain protein stability while allowing effective solubilization. HTG's solubility at low temperatures makes it particularly suitable for this cold solubilization approach [1].
Separation of Solubilized Material: Centrifuge the solubilized mixture at 100,000×g for 30-60 minutes at 4°C to pellet insoluble material and non-solubilized membranes.
Recovery and Analysis: Carefully collect the supernatant containing the solubilized membrane proteins. Analyze the supernatant for:
Optimal solubilization conditions are protein-specific and often require empirical determination. Key parameters to optimize include:
The high CMC of HTG (30 mM) enables straightforward removal by dialysis or dilution once solubilization is complete, which can be advantageous for downstream applications sensitive to detergent presence [1].
Following successful solubilization, HTG can be maintained throughout purification or exchanged for alternative detergents depending on experimental requirements:
When working with n-Heptyl β-D-thioglucoside, several technical aspects require careful attention:
Table 3: Troubleshooting Guide for n-Heptyl β-D-thioglucoside Applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete solubilization | Insufficient detergent concentration; suboptimal buffer conditions | Increase HTG concentration (up to 3× CMC); optimize detergent:protein ratio; adjust pH/salt conditions |
| Protein precipitation after solubilization | Over-solubilization; removal of essential lipids; detergent concentration below CMC | Titrate detergent concentration; add lipids back; ensure working above CMC |
| Loss of protein activity | Denaturation during solubilization; removal of cofactors | Reduce incubation time; optimize temperature; add stabilizing cofactors |
| Detergent interference in assays | High detergent concentration in final preparation | Utilize dialysis or detergent-removal columns; dilute sample below CMC when possible |
| Poor chromatography performance | Detergent micelles interfering with separation | Adjust detergent concentration; consider alternative chromatography methods |
When using n-Heptyl β-D-thioglucoside in research applications, verify that the detergent meets appropriate quality standards. High-quality HTG should conform to the following specifications [1]:
After solubilization with HTG, assess the integrity and functionality of the target membrane protein using appropriate methods:
n-Heptyl β-D-thioglucoside represents a valuable detergent in the membrane protein researcher's toolkit, particularly valued for its enzyme resistance, high CMC, and cold solubility. These properties make it ideally suited for challenging applications where maintaining protein stability and function is paramount. The protocols outlined in this document provide a foundation for implementing HTG in membrane protein studies, with appropriate considerations for optimization based on specific protein requirements. As membrane protein research continues to advance with increasing emphasis on structural and functional characterization, HTG remains a strategic choice for investigators working with delicate membrane protein systems.
Heptyl 1-Thiohexopyranoside is an experimental small molecule with the chemical formula C13H26O5S and an average molecular weight of 294.408 g/mol [1] [2]. It is classified as a thioglycoside, meaning it features a sugar group connected to another group via a sulfur (S-glycosidic) bond [1].
The table below summarizes its core chemical identifiers:
| Property | Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3] |
| Chemical Formula | C13H26O5S [1] [2] [4] |
| Molecular Weight | 294.408 g/mol (Average); 294.150095 g/mol (Monoisotopic) [1] [4] |
| SMILES | [H][C@]1(CO)O[C@@]([H])(SCCCCCCC)[C@]([H])(O)[C@@]([H])(O)[C@]1([H])O [1] [3] |
| InChI Key | HPEGNLMTTNTJSP-LBELIVKGSA-N [1] [2] [3] |
| CAS Number | 85618-20-8 [4] |
| DrugBank Status | Experimental [1] |
While a specific, approved therapeutic indication is not listed, this compound has been identified in databases as interacting with several protein targets, suggesting its use in structural biology and biochemistry research [1] [2].
The following table lists these proteins and their general biological context:
| Protein Target | Organism | Research / Biological Context |
|---|---|---|
| Rhodopsin | Humans | A G-protein coupled receptor (GPCR) essential for vision in low-light conditions [1]. |
| Flavodoxin/Ferredoxin-NADP+ Reductase | Rhodobacter capsulatus | An enzyme involved in electron transport [1]. |
| Acyl Carrier Protein (ACP) | Escherichia coli (strain K12) | A key component in the fatty acid biosynthesis system [1]. |
| Biotin Biosynthesis Cytochrome P450 | Bacillus subtilis (strain 168) | An enzyme involved in the synthesis of the vitamin biotin [1]. |
Based on the compound's identity as a thioglycoside detergent and its listed protein targets, its primary application is likely in the solubilization, stabilization, and crystallization of membrane proteins [1] [2] [5].
This protocol outlines a general workflow for using detergents like this compound in membrane protein biochemistry.
Diagram illustrating a general experimental workflow for membrane protein preparation.
Detailed Methodology:
Membrane Preparation:
Solubilization:
Insoluble Material Removal:
Purification:
Crystallization:
The relationship between the compound's properties and its research applications can be summarized as follows:
Diagram showing the logical connection between the compound's properties and its research outcomes.
The available public data is primarily structural. Future research directions could focus on:
n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent valued for its ability to solubilize membrane proteins while preserving their biological activity [1] [2]. Its key advantage over similar detergents like n-Octyl β-D-glucoside is its resistance to degradation by β-glycosidase enzymes, making it ideal for working with samples that have high glycosidase activity [2].
The table below summarizes the fundamental characteristics of HTG for experimental planning:
| Property | Specification / Value |
|---|---|
| Chemical Name | n-Heptyl β-D-thioglucopyranoside [1] |
| CAS Number | 85618-20-8 [1] [3] [2] |
| Molecular Formula | C13H26O5S [1] [2] |
| Molecular Weight | 294.41 g/mol [1] [2] |
| Quality/Assay | ≥99% (GC) [1] or ≥98.0% (GC) [2] |
| Physical Form | White powder or waxy solid [1] [2] |
| Critical Micelle Concentration (CMC) | 30 mM [1] [2] |
| Melting Point | 98 °C (208 °F) [1] |
Primary Research Application HTG is primarily used for the solubilization and reconstitution of membrane proteins [1] [2]. Its effectiveness has been demonstrated in various studies, including:
While exact protocols are context-dependent, the following workflow outlines the general process for using HTG in membrane protein solubilization, based on standard biochemical practices.
Solution Preparation and Handling
This document provides a detailed technical overview of heptyl 1-thiohexopyranoside (also known as heptyl thioglucoside), a non-ionic detergent used primarily in biochemical research for the solubilization and stabilization of membrane proteins. The information is intended for researchers, scientists, and drug development professionals.
This compound is a thioglycoside compound belonging to the class of alkyl glucosides. The following data summarizes its identified properties.
Table 1: Chemical and Physical Properties of this compound [1] [2] [3]
| Property | Detail |
|---|---|
| Molecular Formula | C₁₃H₂₆O₅S |
| Molecular Weight | 294.41 g/mol [2] [3] / 294.408 Da [1] |
| CAS Number | 85618-20-8 [3] |
| Appearance | White powder [3] |
| Purity (Assay) | ≥99% (GC) [3] |
| Melting Point | 98 °C (208 °F) [3] |
| Critical Micelle Concentration (CMC) | 30 mM [3] |
| Solubility | Readily soluble in methanol (100 mg/mL); soluble in water [3] |
| Storage | -20°C [3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2] |
This compound serves a critical function in structural and molecular biology. Its main application is as a non-ionic detergent for the solubilization and reconstitution of membrane proteins [3]. Membrane proteins are inherently embedded in lipid bilayers, and extracting them in a functional, non-denatured state requires agents like this compound that can disrupt the lipid membrane without destroying the protein's three-dimensional structure. This makes it an essential tool for X-ray crystallography and other structural biology techniques aimed at determining the high-resolution structure of membrane proteins [2].
Objective: To prepare a standard aqueous stock solution of this compound.
Materials:
Procedure:
Objective: To extract membrane proteins from a lipid bilayer using this compound.
Materials:
Procedure:
The following diagram illustrates the logical workflow for the membrane protein solubilization protocol:
Precautionary Statements:
n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent widely used in membrane biochemistry. Its effectiveness lies in solubilizing membrane proteins without causing significant denaturation, making it ideal for protein purification and functional analysis, especially with samples containing β-glycosidase activity [1].
The following table summarizes the key chemical and physical characteristics of n-Heptyl β-D-thioglucoside:
| Property | Specification |
|---|---|
| Chemical Name | n-Heptyl-β-D-thioglucopyranoside [1] |
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Molecular Weight | 294.41 g/mol [1] [2] [3] |
| CAS Number | 85618-20-8 [1] [3] |
| Appearance | White powder or waxy solid [1] [2] |
| Purity (GC) | ≥ 98.0% - 99% [1] [2] |
| Critical Micelle Concentration (CMC) | 30 mM [1] [2] |
| Melting Point | 98 °C [2] |
| Solubility | Soluble in water and methanol (100 mg/mL) [1] [2] |
| Storage | 0-5°C or -20°C [1] [2] |
HTG is particularly useful for researchers since it remains stable and effective at low temperatures (e.g., 4°C), which is crucial for maintaining the stability of many membrane proteins during extraction [1]. Unlike glucoside-based detergents, its thioglucoside structure makes it resistant to degradation by β-glycosidase, allowing its use in a wider range of biological samples without loss of effectiveness [1].
In practice, HTG has been successfully used in diverse research contexts:
This protocol outlines the basic steps for extracting membrane proteins from a biological membrane fraction using HTG.
Workflow Overview The following diagram illustrates the key stages of the membrane protein solubilization process:
Materials and Reagents
Step-by-Step Procedure
HTG can be used in sparse matrix screens to identify initial crystallization conditions for membrane proteins [4].
Materials and Reagents
Step-by-Step Procedure
The following references from the search results provide specific examples of n-Heptyl β-D-thioglucoside use in scientific investigations:
n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent valued for its ability to solubilize membrane proteins without denaturing them, making it ideal for working with sensitive proteins or at low temperatures [1].
The table below summarizes its core physical and chemical characteristics:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Molecular Weight | 294.41 g/mol [1] [3] |
| Critical Micelle Concentration (CMC) | 30 mM [1] [4] |
| Type | Non-ionic detergent [1] [4] |
| Key Advantage | Resists degradation by β-glycosidase [1] |
| Solubility | Soluble in aqueous solutions at 4°C [1] |
Q1: Why is my n-Heptyl β-D-thioglucoside solution cloudy or precipitating? This usually occurs when the working concentration is below the Critical Micelle Concentration (CMC) of 30 mM [1]. Below the CMC, detergent molecules are insufficient to form micelles, leading to poor solubilization and potential precipitation. Ensure you prepare a stock solution well above the CMC (e.g., 10% w/v) and that the final concentration in your experiment remains above 30 mM.
Q2: How do I properly prepare a stock solution to ensure clarity? Always use high-purity water (e.g., deionized, Milli-Q) and gently agitate the mixture. Do not vortex vigorously, as this can cause foaming. The dissolution process may be slow; allow the solution to mix steadily for 30-60 minutes. If issues persist, slight warming can help, but do not exceed 40°C to avoid detergent degradation. A clear, colorless solution indicates proper preparation [1].
Q3: My membrane protein is inactive after solubilization. Could the detergent be at fault? While HTG is generally mild and non-denaturing, any detergent can potentially disrupt protein activity. The suitability of a detergent is highly protein-dependent [1]. If activity is lost, consider testing other non-ionic detergents like n-Octyl-β-D-glucoside or CHAPS in a screening experiment to find a more compatible option for your specific protein.
This protocol outlines a standard method for solubilizing membrane proteins using n-Heptyl β-D-thioglucoside.
Workflow: Membrane Protein Solubilization
The table below consolidates the key identified information for heptyl 1-thiohexopyranoside.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Average Molecular Weight | 294.408 g/mol [1] [2] [3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [4] |
| Chemical Classification | Thioglycoside [1] |
| State | Solid (predicted) [1] |
| Handling Precaution | The safety data for a related compound, 4-Methylphenyl 1-thiohexopyranoside, advises using personal protective equipment and operating within a well-ventilated enclosure [5]. |
This compound is recognized in scientific databases as an experimental small molecule [1]. Its primary research application appears to be in structural biology. It is listed in the Protein Data Bank (PDB) as heptyl 1-thio-beta-D-glucopyranoside and is categorized as a D-saccharide, indicating its use in the study and crystallization of proteins [3].
Research into related thioglycoside compounds explores their potential to inhibit the Wnt/β-catenin signaling pathway [6]. This pathway is a major driver of cell proliferation and is often dysregulated in cancers like colorectal cancer, making it a significant therapeutic target [6]. The following diagram illustrates the role of inhibitors in this pathway.
Based on the chemical nature of the compound and general laboratory practice, here are some common issues and recommended solutions that can guide your experimentation.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Poor Solubility | Low water solubility of the compound. | Pre-dissolve in a small volume of a compatible co-solvent (e.g., DMSO) followed by dilution in the aqueous buffer. |
| Uncertain Storage | Lack of specific manufacturer's instructions. | Adopt a conservative approach: aliquot and store at -20°C or -80°C, and protect from moisture. |
| Loss of Activity | Chemical degradation over time. | Record the date of receipt and first use; avoid repeated freeze-thaw cycles by using aliquots. |
It is primarily used in biochemistry and structural biology as a detergent or a ligand for protein crystallization, as evidenced by its entry in the Protein Data Bank [3].
While a specific Safety Data Sheet (SDS) for this exact compound was not found, the SDS for a closely related chemical (4-Methylphenyl 1-thiohexopyranoside) mandates the use of personal protective equipment and adequate ventilation [5]. This suggests a standard for safe handling should be assumed for all similar compounds.
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and stemness. When mutated or overactive, it can drive tumor development, progression, and resistance to therapy, particularly in colorectal cancer [6]. Inhibiting this pathway is a key therapeutic strategy.
Given the lack of explicit data, a conservative storage strategy is recommended to ensure the compound's stability for research purposes.
For your reference, here is a summary of the key identifying information and properties for this compound (also known as heptyl 1-thio-beta-D-glucopyranoside).
| Property | Details |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Molecular Formula | C₁₃H₂₆O₅S [2] [1] |
| Molecular Weight | 294.408 g/mol [2] [1] |
| CAS Registry | Information not located in search results |
| SMILES | CCCCCCCS[C@H]1C@@HCO)O)O)O [2] |
| InChIKey | HPEGNLMTTNTJSP-LBELIVKGSA-N [2] [1] |
| DrugBank ID | DB04450 (Experimental) [2] |
| Related Drug Targets | Rhodopsin; NADPH:ferredoxin reductase; Acyl carrier protein; Biotin biosynthesis cytochrome P450 [2] |
Based on the role of similar compounds in drug discovery, the following diagram outlines a general, high-level workflow for conducting research on a small molecule like this compound. You can adapt this framework to your specific project goals.
Since detailed troubleshooting information for this specific compound was not available, here are some general guidance and strategies based on common experimental challenges.
Q1: Where can I find detailed experimental protocols for using this compound?
Q2: The compound is not dissolving properly in my buffer. What should I do?
Q3: My bioassay results are inconsistent or show no activity. How can I troubleshoot this?
To build a more complete knowledge base, I suggest you:
HPEGNLMTTNTJSP-LBELIVKGSA-N) to search scientific publications for detailed methods [2] [1].
Here is a summary of the compound's fundamental properties and answers to frequently asked handling questions.
Table 1: Basic Properties of n-Heptyl β-D-thioglucopyranoside
| Property | Detail |
|---|---|
| CAS Number | 85618-20-8 [1] [2] [3] |
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Molecular Weight | 294.41 g/mol [2] [3] |
| Form | White powder [3] |
| Purity | ≥99% (GC) [3] |
| Critical Micelle Concentration (CMC) | 30 mM [3] [4] |
| Solubility | 100 mg/mL in Methanol (clear, colorless) [3] |
Frequently Asked Questions
The following diagram outlines the key steps for safely handling this reagent, from preparation to experimentation.
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Solubility in Buffer | Concentration may be below the CMC (30 mM) [3] [4]. | Prepare from a concentrated stock solution in methanol to ensure final concentration is above the CMC for effective micelle formation. |
| Protein Instability or Inactivity | Detergent concentration is incorrect for the specific protein; presence of residual methanol. | Optimize the detergent-to-protein ratio. Consider using a dialysis step post-solubilization to remove the detergent or exchange the buffer if necessary. |
| Unclear Solution | Impurities or incorrect buffer conditions. | Ensure the powder is pure (≥99%) [3] and the buffer is compatible. Filter the solution through a 0.22 μm membrane. |
The table below summarizes the key identifying information for Heptyl 1-thioglucopyranoside, which is essential for selecting the correct analytical standards and methods [1].
| Property | Description |
|---|---|
| IUPAC Name | heptyl 1-thio-β-D-glucopyranoside |
| Synonyms | Heptyl 1-thiohexopyranoside; this compound; HTG [1] [2] |
| CAS Number | Information not located in search results |
| Molecular Formula | C₁₃H₂₆O₅S [1] |
| Molecular Weight | 294.408 g/mol [1] |
| Chemical Structure |
Based on standard practices for characterizing organic compounds, here is a recommended workflow for verifying the purity of HTG. You can use this diagram to plan and track your analytical process.
For each step in the workflow, specific techniques should be employed. The following table outlines the most common and effective methods.
| Technique | Primary Application in Purity Verification | Methodological Notes & Tips |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for assessing purity and identifying impurities. | Use a C18 reverse-phase column. Employ a water-acetonitrile gradient. Monitor separation with UV detection (e.g., 210-230 nm for sugar chromophores). Compare against a certified reference standard if available [3]. |
| Thin-Layer Chromatography (TLC) | Rapid, initial assessment of purity and identity. | Use silica gel plates. Visualize spots using charring reagents (e.g., sulfuric acid/ethanol) or specific stains for sugars [3]. |
| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure and identify chemical impurities. | ¹H and ¹³C NMR are essential. Compare spectrum with published data. Look for extraneous signals indicating impurities [1]. |
| Mass Spectrometry (MS) | Confirm molecular weight and identity. | High-Resolution Mass Spectrometry (HRMS) is ideal for confirming the exact mass (calculated for C₁₃H₂₆O₅S: 294.1501 [2]). |
| Optical Rotation | Confirm identity and enantiomeric purity for chiral molecules. | HTG has multiple chiral centers [1]. Measure specific rotation and compare with literature values. |
How can I troubleshoot poor resolution of HTG from impurities in HPLC?
The NMR spectrum of my HTG sample shows extra peaks. What should I do?
Where can I find reference data for this compound?
This section covers the basic chemical and physical characteristics of n-Heptyl β-D-thioglucoside, which are foundational for its use in experiments.
| Property | Specification |
|---|---|
| Chemical Name | n-Heptyl β-D-thioglucopyranoside [1] |
| CAS Number | 85618-20-8 [1] [2] [3] |
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Molecular Weight | 294.41 g/mol [1] [2] |
| Critical Micelle Concentration (CMC) | 30 mM [1] [2] |
| Appearance | White powder or waxy solid [1] [2] |
| Solubility in Water | Soluble, forms clear and colorless solutions at low temperatures (e.g., 4°C) [1]. Also highly soluble in methanol (100 mg/mL) [2]. |
| Storage Condition | 0-5°C [1] or -20°C [2] |
| Key Stability Feature | Resistant to degradation by β-glycosidase enzymes [1] |
Here are solutions to frequently encountered problems when working with n-Heptyl β-D-thioglucoside.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Protein Solubilization | Detergent concentration below CMC [1] | Ensure working concentration is significantly above 30 mM (e.g., 1.5-2x CMC). Confirm solution is clear, indicating micelle formation. |
| Protein Inactivation/Denaturation | Harsh detergent interaction or unsuitable chemical environment | Verify this detergent is appropriate for your protein. n-Heptyl β-D-thioglucoside is known for being mild and non-denaturing [1]. |
| Detergent Precipitation | Solution temperature too low or high concentration | This detergent is soluble at 4°C [1]. Gently warm the solution and mix to re-dissolve. For stock solutions, ensure it is prepared correctly. |
| Interference in Ion Exchange Chromatography | Use of an ionic detergent | n-Heptyl β-D-thioglucoside is non-ionic and generally will not interfere with ion exchange chromatography [1]. |
| High UV Background | Impurities in detergent batch | Check the absorbance specification of your product lot. High-purity grade (≥99%) should have low absorbance, e.g., ≤0.040 at 400 nm [1]. |
This section provides a methodology for a key application: solubilizing membrane proteins, as demonstrated in published research.
Workflow: Membrane Protein Solubilization for Structural Studies
The following diagram outlines the general workflow for using n-Heptyl β-D-thioglucoside to solubilize and study membrane proteins.
Detailed Protocol: Solubilization of Membrane Proteins
This protocol is adapted from general practices and specific research using thioglucoside detergents [1] [4].
Preparation of Detergent Stock Solution:
Solubilization Process:
Separation of Solubilized Protein:
Downstream Processing:
Case Study: Use in Protein Crystallography n-Heptyl β-D-thioglucoside has been successfully used in structural biology. In the X-ray crystallography study of Ferredoxin-NADP(H) Reductase from Rhodobacter capsulatus (PDB ID: 2BGI), the protein was co-crystallized in the presence of three molecules of this detergent [4]. This demonstrates its utility in maintaining protein stability and supporting crystal formation, which is critical for determining high-resolution structures.
The decision tree below helps identify the primary scenarios where n-Heptyl β-D-thioglucoside offers a distinct advantage.
If your initial experiments with n-Heptyl β-D-thioglucoside are not successful, it is standard practice to screen multiple detergents.
The table below summarizes the key physical and chemical properties of n-Heptyl β-D-thioglucopyranoside crucial for experimental planning [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 85618-20-8 [4] [2] [3] |
| Molecular Formula | C₁₃H₂₆O₅S [2] [3] |
| Molecular Weight | 294.41 g/mol [1] [2] [3] |
| Critical Micelle Concentration (CMC) | 30 mM [1] [2] |
| Solubility in Water | Soluble at 4°C, 100 mg/mL in methanol [5] [1] [2] |
| Purity | ≥99% (GC) [2] |
| Appearance | White powder or waxy solid [1] [2] |
| Storage Condition | -20°C [2] |
Q1: What are the primary applications of heptyl thioglucoside? It is primarily used as a non-ionic detergent for the solubilization and reconstitution of membrane proteins [5] [1] [2]. It has been successfully used to solubilize membrane proteins from E. coli and reconstitute functional complexes like the H+-translocating ATPase (F1F0) into liposomes [5].
Q2: What are the key advantages of using heptyl thioglucoside over other detergents?
Q3: How should I prepare a stock solution of heptyl thioglucoside? A stock solution can be prepared by dissolving the powder in water or a buffer. It is soluble at 100 mg/mL in methanol if an organic solvent is needed [2]. Solutions are typically clear and colorless [1] [2].
Based on its documented use, below is a general workflow for using heptyl thioglucoside in membrane protein studies.
Step-by-Step Guide:
The search results do not provide explicit troubleshooting advice. However, based on the fundamental properties of heptyl thioglucoside, here are some potential issues and logical solutions:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubilization Yield | Detergent concentration below CMC / insufficient. | Increase detergent concentration above 30 mM; optimize detergent-to-membrane ratio. |
| Protein Inactivation | Denaturation by harsh detergent. | Ensure experiments are performed at 4°C; try a milder detergent or shorten incubation time. |
| Detergent Interference in Assays | High micelle concentration. | Remove or reduce detergent via dialysis or dilution below CMC post-solubilization. |
The table below summarizes the key chemical identifiers for this compound (also known as heptyl 1-thio-β-D-glucopyranoside) [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Molecular Formula | C₁₃H₂₆O₅S [1] |
| Average Mass | 294.41 g/mol [1] [2] |
| Systematic Name | heptyl 1-thio-beta-D-glucopyranoside [1] |
| DrugBank ID | DB04450 (Experimental) [1] |
| Canonical SMILES | CCCCCCCS[C@H]1C@@HCO)O)O)O [1] |
| InChIKey | HPEGNLMTTNTJSP-LBELIVKGSA-N [1] |
Q1: What is the primary application of this compound in research? It is used in structural biology and drug development. The DrugBank database lists it as an experimental ligand with reported interactions with several protein targets, including Rhodopsin and NADPH:ferredoxin reductase [1].
Q2: I have limited reference standards. How can I monitor my compound's stability over time? You can use the Linear Calibration using Two Reference Substances (LCTRS) method. This approach is valuable for HPLC-based stability studies when you have a minimal amount of the reference substance for your target analyte [3].
Q3: What analytical techniques are suitable for analyzing this compound? Based on its properties, the following techniques are well-suited:
| Problem | Potential Cause | Solution |
|---|
| Unidentified peaks in HPLC chromatogram | Degradation of the parent compound in solution. | 1. Compare retention times with predicted values using the LCTRS method [3]. 2. Use a mass spectrometer (LC-MS) to identify the molecular weight of the degradants. | | Low signal-to-noise in UV-Vis detection | Sample concentration is too low, or the solvent is inappropriate. | 1. Concentrate your sample. 2. Ensure the solvent does not absorb significantly at your analyte's (\lambda_{max}). Use high-purity solvents like water or methanol [4]. 3. Use a cuvette with a longer path length to increase absorbance [4]. | | Inconsistent analytical results | Compound instability due to pH, temperature, or oxidation. | 1. Prepare fresh solutions and analyze immediately. 2. Control storage conditions: Store solutions at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., nitrogen), and in buffered solutions at a stable pH. 3. Use amber vials or store in the dark to prevent photodegradation. |
This workflow outlines a standard procedure for assessing the stability of this compound in solution.
1. Solution Preparation
2. Stability Stress Conditions
3. Analysis of Time-point Aliquots
4. Data Interpretation
The table below summarizes the core chemical and structural differences between these two thioglycoside detergents.
| Property | Heptyl 1-thiohexopyranoside (Heptyl Thioglucoside) | Octyl Thioglucoside (n-Octyl-β-D-thioglucopyranoside) |
|---|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] | Information missing from search results |
| Chemical Formula | C₁₃H₂₆O₅S [1] [2] | C₁₄H₂₈O₅S [3] [4] |
| Molecular Weight | 294.41 g/mol [1] [2] | 308.43 g/mol [3] |
| CAS Registry Number | 85618-20-8 [5] | 85618-21-9 [3] [4] |
| Alkyl Chain Length | 7-carbon (Heptyl) [5] | 8-carbon (Octyl) [3] |
| Direct Parent | Thioglycosides [1] | Information missing from search results |
The difference in alkyl chain length, though seemingly small, has a significant impact on their behavior in solutions, which is critical for experimental success.
| Characteristic | This compound | Octyl Thioglucoside |
|---|---|---|
| Critical Micelle Concentration (CMC) | Higher (estimated ~90-100 mM, based on general trend) | Lower (23-25 mM) [3] |
| Micelle Size | Smaller micelles (inferred) | Larger micelles (inferred) |
| Ease of Removal | Easier to remove via dialysis or dilution due to higher CMC | Harder to remove, requiring more extensive dialysis [3] |
| Protein Solubilization Strength | Milder, potentially less disruptive to protein function | Stronger, better for solubilizing challenging membrane proteins [3] |
| Risk of Protein Denaturation | Generally lower, helps maintain protein activity | Higher, due to stronger solubilizing power [3] |
| Key Application | Stabilizing sensitive proteins [1] | Isolating membrane proteins without inactivation [3] [4] |
To help you choose the right detergent for your experiment, consider the following workflow:
While detailed protocols were scarce in the search results, here are the general principles for their use based on common laboratory practice:
The table below summarizes the key characteristics and experimental findings for n-Heptyl-β-D-thioglucoside from search results.
| Property / Aspect | Details |
|---|---|
| Molecular Formula | C₁₃H₂₆O₅S [1] [2] [3] |
| Molecular Weight | 294.41 g/mol [2] [3] [4] |
| CAS Number | 85618-20-8 [2] [3] [4] |
| Detergent Type | Non-ionic [2] [3] |
| Critical Micelle Concentration (CMC) | 30 mM [2] [3] |
| Key Feature | Resistant to degradation by β-glycosidase, unlike octyl glucoside [2] |
| Solubility | Soluble in methanol (100 mg/mL) and aqueous solutions at 4°C [2] [3] |
| Primary Application | Solubilization and reconstitution of membrane proteins [5] [2] [3] |
| Example Protocol (Membrane Protein Reconstitution) | 1. Solubilize total bacterial membranes using n-heptyl β-D-thioglucoside. 2. Reconstitute proteoliposomes via a freeze-thaw-sonication procedure with soybean phospholipids. 3. Assay Activity by measuring proton pump activity (e.g., upon addition of reduced cytochrome c) or respiratory control [5]. |
The following diagram illustrates a typical protocol for using heptyl thioglucoside to study membrane proteins, based on the experimental methodology cited [5]:
n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent frequently used in membrane biochemistry for the solubilization and reconstitution of membrane proteins without denaturing them [1] [2]. Its key characteristics are summarized below.
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₂₆O₅S [1] [2] |
| Molecular Weight | 294.41 g/mol [1] [2] |
| CAS Number | 85618-20-8 [1] [3] |
| Critical Micelle Concentration (CMC) | 30 mM [1] [2] |
| Key Feature | Resistance to degradation by β-glycosidase enzymes [1] |
| Primary Application | Solubilizing membrane proteins while maintaining their biological activity [1] [4] |
The table below compares the basic properties of n-Heptyl β-D-thioglucoside with other detergents mentioned in the search results. This can help in making an initial selection based on physical and chemical parameters.
| Detergent | Type | CMC | Key Features / Applications |
|---|---|---|---|
| n-Heptyl β-D-thioglucoside | Non-ionic | 30 mM [1] | Stable against β-glycosidase; good for solubilization at low temperatures [1]. |
| n-Octyl-β-D-glucoside (OG) | Non-ionic | Information not covered in search results | Commonly used but can be degraded by β-glycosidase [1]. |
| deoxy-BIGCHAP | Non-ionic | 1.4 mM [1] | High CMC allows for easy removal by dialysis; used for extracting opioid receptors [1]. |
| CHAPS / CHAPSO | Non-ionic | Information not covered in search results | Zwitterionic detergents; listed as alternatives that avoid problems of older detergents [1]. |
The search results do not contain a direct head-to-head comparison of the performance of n-Heptyl β-D-thioglucoside versus other detergents in stabilizing a wide range of proteins. However, they do provide evidence of its successful use in specific, high-level research applications, which validates its utility.
It is important to clarify that the search results for n-Heptyl β-D-thioglucoside do not discuss its use as a deliberate inhibitor of protein function. Its primary role is as a solubilizing agent.
However, one source explores a different class of compounds—thioglycosides—for their specific inhibitory potency against sodium-glucose cotransporters (SGLT1 and SGLT2) as a potential diabetes treatment [5]. While n-Heptyl β-D-thioglucoside is a thioglycoside, the study highlights other synthetic variants (e.g., Phenyl-1'-thio-β-D-glucopyranoside) that showed strong, competitive inhibition of these transporters [5]. This suggests that the thioglycoside structure has biological relevance, but the inhibitory effect is highly dependent on the specific aglycone (non-sugar) group attached.
Heptyl 1-thiohexopyranoside is a thioglycoside compound often used in biochemical research. The table below summarizes its core identity and experimental structural data, primarily obtained from X-ray crystallography studies in the Protein Data Bank (PDB) [1] [2].
Table 1: Basic Identification and Structural Data
| Property | Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] |
| Chemical Formula | C₁₃H₂₆O₅S [1] |
| Molecular Weight | 294.408 g/mol [1] |
| Modality | Small Molecule [1] |
| PDB Ligand ID | HTG [2] |
| Experimental Structure | 3D structure determined by X-ray crystallography; available via the RCSB PDB [2]. |
This compound is not a drug, but it has been identified in experimental research to interact with several proteins. The following table lists its known protein targets, which can provide insight into its potential biochemical functions [1] [2].
Table 2: Documented Protein Targets and Actions
| Target Protein | Organism | Reported Action |
|---|---|---|
| Rhodopsin | Homo sapiens (Humans) | Not Available [1] |
| Flavodoxin/Ferredoxin-NADP+ Reductase | Rhodobacter capsulatus | Not Available [1] |
| Acyl Carrier Protein | Escherichia coli (strain K12) | Not Available [1] |
| Biotin Biosynthesis Cytochrome P450 | Bacillus subtilis (strain 168) | Not Available [1] |
The diagram below illustrates the relationship between this compound and its documented protein targets.
While a specific protocol for working with this compound itself was not found, the following generalized methodologies are standard in the field for studying such compounds and their effects.
1. Protein Crystallography for Ligand Binding
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
The workflow for the LC-MS/MS protocol can be visualized as follows:
Direct experimental data on the effect of varying the alkyl chain of this compound is not available in the search results. However, insights can be drawn from research on structurally or functionally related compounds.
1. Impact on Metabolic Pathways A study on α-pyrrolidinophenone designer drugs found that the alkyl chain length significantly influences the major metabolic pathway [3]. For a compound with a heptyl chain (α-PHPP), the dominant metabolic pathway was ω or ω-1 oxidation of the alkyl chain. In contrast, analogs with shorter chains (e.g., hexyl) primarily underwent oxidation of the pyrrolidine ring [3]. This demonstrates that extending the alkyl chain can shift metabolic fate.
2. Impact on Surfactant and Emulsion Properties In a homologous series of glucopyranoside surfactants (which share the same polar headgroup but have varying alkyl chains from C7 to C10), longer alkyl chains were found to [4]:
The table below summarizes the key identifying information for this compound:
| Property | Description |
|---|---|
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2] |
| Chemical Formula | C13H26O5S [1] [3] [2] |
| Molecular Weight | 294.408 g/mol [1] [3] [2] |
| CAS Number | 85618-20-8 [4] |
| DrugBank Status | Experimental (small molecule) [1] |
| Primary Application | Detergent; used in the crystallization of membrane proteins for structural biology [3]. |
This compound is classified as a thioglycoside, a type of molecule where a sugar group is connected to another group via a sulfur atom [1]. In scientific research, it is not investigated as a therapeutic agent but is valued for its physicochemical properties. It acts as a detergent and is crucial for solubilizing and stabilizing membrane proteins, which allows scientists to determine their 3D structures using techniques like X-ray crystallography [3].
Databases list several proteins that this compound has been observed to interact with in experimental settings, including Rhodopsin and Acyl carrier protein [1] [3]. However, these entries note that the specific pharmacological action and binding affinity (Ki or Kd values) are unknown [1]. This means the compound's interaction with these proteins is documented structurally, but its strength and specificity have not been quantitatively measured and reported in the searched literature.
For your work in drug development, accurately measuring binding affinity is a foundational step. The following workflow outlines the critical phases for obtaining reliable data, based on established experimental best practices [5].
In modern drug discovery, computational methods are widely used to predict binding affinity, which can complement and guide experimental work.
.pdb and .sdf formats) as input and output a predicted affinity score [9]. This is particularly useful for virtual screening or prioritizing compounds for synthesis and experimental testing.Given that this compound is a specialized reagent rather than a drug lead, you might find it more productive to: